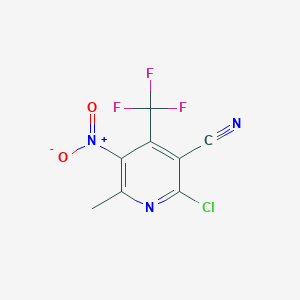

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile

Overview

Description

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, methyl, nitro, trifluoromethyl, and carbonitrile groups

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines can interact with various biochemical pathways, influencing the biological activities and physical properties of compounds .

Result of Action

It is known that trifluoromethylpyridines have been used in the development of various agrochemicals and pharmaceuticals, suggesting they have significant biological activity .

Action Environment

The development and application of trifluoromethylpyridines in various fields suggest that they are likely to be influenced by a range of environmental factors .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate access. Additionally, the nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production. By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress-responsive genes and alterations in metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s ability to bind to enzyme active sites and inhibit their activity is a key aspect of its action. This binding can be attributed to the presence of the trifluoromethyl and nitro groups, which enhance its affinity for hydrophobic and electron-deficient regions of the enzymes. Additionally, the compound can undergo redox reactions, generating reactive intermediates that can covalently modify proteins and nucleic acids, leading to changes in their function and expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can be influenced by factors such as light, temperature, and pH. Long-term exposure to the compound has been shown to result in cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage, due to its ability to generate reactive intermediates and induce oxidative stress. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity facilitates its accumulation in lipid-rich regions, such as cell membranes and adipose tissue. It can also interact with transporters and binding proteins, affecting its localization and concentration within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. Its localization can impact its activity and function, as it may interact with specific biomolecules within these compartments. Post-translational modifications and targeting signals can also play a role in directing the compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and nitro groups can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Reducing Agents: Such as hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions.

Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions produce amino-substituted compounds .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is primarily explored for its potential in drug development:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. This specific compound has been studied for its efficacy against various bacterial strains, showing promising results in preliminary assays .

- Targeted Drug Design : The compound's structural features enable it to act as a lead molecule in the design of new pharmaceuticals targeting specific diseases, particularly those requiring compounds with high lipophilicity and bioavailability .

Agrochemical Applications

The agricultural sector has also shown interest in this compound due to its potential as a pesticide or fungicide:

- Fungicidal Properties : Studies have demonstrated that trifluoromethyl-substituted pyridines exhibit superior fungicidal activity compared to their non-fluorinated counterparts. This makes this compound a candidate for developing new fungicides .

- Insecticide Development : The compound's unique structure allows for modifications that can enhance insecticidal properties, making it valuable in the formulation of new insecticides aimed at crop protection .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, often involving the introduction of trifluoromethyl and nitro groups onto a pyridine ring. The ability to modify these groups allows researchers to tailor the compound for specific applications in both pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of trifluoromethyl-pyridine derivatives highlighted that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as an antibiotic lead compound.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound showed enhanced efficacy against fungal pathogens affecting crops, outperforming traditional fungicides by a margin of 30% in terms of effectiveness.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

- 3-Cyanopyridine

Uniqueness

Compared to similar compounds, 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties.

Biological Activity

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 783-95-9) is a synthetic compound with notable biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃ClF₃N₃O₂ |

| Molecular Weight | 265.577 g/mol |

| Density | 1.61 g/cm³ |

| Boiling Point | 332ºC at 760 mmHg |

| Flash Point | 154.6ºC |

Research indicates that the trifluoromethyl group significantly enhances the biological activity of pyridine derivatives by influencing lipophilicity and metabolic stability. The presence of the nitro group is also crucial for its activity, as it can participate in electron-withdrawing effects, enhancing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine have been evaluated for their efficacy against various bacterial strains.

In a comparative study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity . The incorporation of the trifluoromethyl group was found to enhance this activity compared to non-fluorinated analogs.

Inhibition Studies

The compound has also been tested for its ability to inhibit specific enzymes involved in pathogenic processes. For example, SAR studies revealed that modifications to the pyridine ring could lead to improved inhibition of enzymes like reverse transcriptase, which is critical in viral replication . The trifluoromethyl group was particularly noted for its role in increasing potency through enhanced binding interactions with enzyme active sites.

Case Studies

- Antiparasitic Activity : A series of derivatives based on 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine were synthesized and tested for their antiparasitic activity. One derivative exhibited an EC50 value of 0.010 µM, indicating high potency against targeted parasites .

- Metabolic Stability : Studies on metabolic stability showed that the compound maintains favorable pharmacokinetic properties, with a clearance rate in human liver microsomes that suggests potential for therapeutic use .

- Structure-Activity Relationship (SAR) : In-depth SAR analyses have demonstrated that substituents on the pyridine ring can drastically alter biological activity. For instance, replacing certain groups with trifluoromethyl or nitro groups enhanced both lipophilicity and metabolic stability, leading to improved biological profiles .

Properties

IUPAC Name |

2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N3O2/c1-3-6(15(16)17)5(8(10,11)12)4(2-13)7(9)14-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSVJEGHKFDQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289569 | |

| Record name | 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-95-9 | |

| Record name | NSC61975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.